3-(2-Hydroxy-phenylcarbamoyl)-1,2,2-trimethyl-cyclopentanecarboxylic acid
CAS No.: 313705-18-9
Cat. No.: VC7806379
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313705-18-9 |
|---|---|
| Molecular Formula | C16H21NO4 |
| Molecular Weight | 291.34 g/mol |
| IUPAC Name | 3-[(2-hydroxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C16H21NO4/c1-15(2)10(8-9-16(15,3)14(20)21)13(19)17-11-6-4-5-7-12(11)18/h4-7,10,18H,8-9H2,1-3H3,(H,17,19)(H,20,21) |
| Standard InChI Key | UAGPWYKSZXTIMQ-UHFFFAOYSA-N |
| SMILES | CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=CC=C2O)C |
| Canonical SMILES | CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=CC=C2O)C |
Introduction
Chemical Identity and Molecular Characterization
Basic Molecular Properties
The compound’s molecular structure integrates a cyclopentane core with three methyl groups at positions 1, 2, and 2, a carboxylic acid group at position 1, and a 2-hydroxyphenylcarbamoyl substituent at position 3 (Table 1). Its IUPAC name, 3-[(2-hydroxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid, reflects this substitution pattern. The SMILES notation (CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=CC=C2O)C) and InChI key (UAGPWYKSZXTIMQ-UHFFFAOYSA-N) provide unambiguous representations of its stereochemistry and functional groups.
Table 1: Molecular Identity of 3-(2-Hydroxy-phenylcarbamoyl)-1,2,2-trimethyl-cyclopentanecarboxylic Acid
| Property | Value |
|---|---|
| CAS No. | 5968-14-9, 313705-18-9 |
| Molecular Formula | |
| Molecular Weight | 291.34 g/mol |
| IUPAC Name | 3-[(2-hydroxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid |
| SMILES | CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=CC=C2O)C |
| PubChem CID | 2879000 |
Synthesis and Derivative Development
Synthetic Routes
The compound is typically synthesized via a multi-step protocol involving:
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Cyclopentane Ring Formation: Friedel-Crafts alkylation or cyclization of pre-functionalized precursors.
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Carbamoylation: Reaction of the cyclopentane intermediate with 2-hydroxyaniline in the presence of a coupling agent (e.g., EDC/HOBt).
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Carboxylic Acid Functionalization: Oxidation or hydrolysis of a protected ester group to yield the final carboxylic acid.
Key Derivatives
Structural modifications to enhance bioavailability or target specificity include:
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Ester Derivatives: Replacement of the carboxylic acid with methyl or ethyl esters to improve metabolic stability.
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Metal Complexes: Coordination with transition metals (e.g., Zn²⁺, Cu²⁺) for catalytic or antimicrobial applications.
Structural and Functional Analysis
Stereochemical Considerations
The compound’s three methyl groups induce significant steric hindrance, constraining the cyclopentane ring into a puckered conformation. This rigidity may influence its binding affinity to biological targets or polymer matrices . The 2-hydroxyphenylcarbamoyl group adopts a planar configuration due to resonance stabilization, facilitating π-π stacking interactions.
Hydrogen Bonding Network
The carboxylic acid and hydroxyl groups participate in intramolecular hydrogen bonding, stabilizing the molecule in polar solvents. This property is critical for its potential use in crystal engineering or as a supramolecular building block.
Research Gaps and Future Directions
Unanswered Questions
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.
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Stereoselective Synthesis: Methods to control stereochemistry at the cyclopentane chiral centers are needed.
Opportunities for Innovation
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